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Compound of Interest

Compound Name:
5-(Bromomethyl)-1H-

benzo[d]imidazole hydrobromide

Cat. No.: B582135 Get Quote

Technical Guide: 5-(Bromomethyl)-1H-
benzo[d]imidazole hydrobromide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological significance of 5-(Bromomethyl)-1H-benzo[d]imidazole
hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Compound Data
The fundamental molecular characteristics of 5-(Bromomethyl)-1H-benzo[d]imidazole
hydrobromide are summarized below.

Property Value

Molecular Formula C₈H₈Br₂N₂

Molecular Weight 291.974 g/mol [1]

CAS Number 1357946-12-3[1]

Synthetic Protocols
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While a specific, detailed experimental protocol for the synthesis of 5-(Bromomethyl)-1H-
benzo[d]imidazole hydrobromide is not readily available in the cited literature, a general and

plausible synthetic route can be extrapolated from established methods for preparing

benzimidazole derivatives. The synthesis of the benzimidazole core typically involves the

condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[2]

A common approach involves a two-step process: the formation of the benzimidazole ring

followed by bromination. For instance, the synthesis of similar benzimidazoles has been

achieved by reacting 4-methyl-1,2-phenylenediamine with formic acid, followed by a

bromination step.

General Experimental Protocol: Two-Step Synthesis of a Brominated Benzimidazole Derivative

This protocol is a representative example for the synthesis of a brominated benzimidazole and

can be adapted for the synthesis of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide,

likely starting from 4-(chloromethyl)-1,2-phenylenediamine or a related precursor.

Step 1: Benzimidazole Ring Formation

In a round-bottom flask, dissolve the appropriate o-phenylenediamine derivative (1.0

equivalent) in formic acid (approximately 10 volumes).

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

After completion, cool the mixture to room temperature and carefully pour it into ice-cold

water.

Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7-8 is

reached.

Collect the resulting precipitate by filtration, wash with cold water, and dry under a vacuum to

yield the benzimidazole intermediate.

Step 2: Bromination
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Suspend the benzimidazole intermediate (1.0 equivalent) in a suitable solvent such as acetic

acid or dichloromethane.

Cool the mixture to 0-5 °C in an ice bath.

Add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise over 30-60

minutes, maintaining the temperature below 10 °C.

Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

Upon completion, quench the reaction with a saturated sodium thiosulfate solution.

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain the final

brominated benzimidazole product.

Biological Significance and Signaling Pathways
Benzimidazole and its derivatives are recognized as important pharmacophores in drug

discovery, exhibiting a wide range of biological activities, including anticancer, antiviral, and

antifungal properties.[3][4]

Several benzimidazole-based compounds have been identified as potent kinase inhibitors,

targeting key enzymes in cellular signaling pathways that are often dysregulated in cancer.[5]

These include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth

Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and the mammalian Target of

Rapamycin (mTOR).[5][6] The inhibitory action of these compounds can lead to cell cycle

arrest and apoptosis in cancer cells.

Below is a generalized representation of a kinase inhibitor's mechanism of action, a common

therapeutic strategy for benzimidazole derivatives.
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Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition by a

benzimidazole derivative.

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a

novel benzimidazole derivative.
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Click to download full resolution via product page

Caption: A typical experimental workflow for the synthesis and evaluation of novel

benzimidazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [guidechem.com]

2. mdpi.com [mdpi.com]

3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug
Development - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as
Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. ["5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide"
molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582135#5-bromomethyl-1h-benzo-d-imidazole-
hydrobromide-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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